Chloromethylmethyldichlorogermane

Description

Historical Context and Evolution of Organogermanium Compounds in Academic Inquiry

The journey of organogermanium chemistry began in 1887 with the synthesis of the first organogermanium compound, tetraethylgermane. wikipedia.org However, it was not until the mid-20th century that the synthesis and study of these compounds became more widespread. wikipedia.org Initially, the high cost of germanium somewhat hampered the development of its organometallic chemistry compared to its group-14 counterparts, silicon and tin. sigmaaldrich.com

Despite this, the unique reactivity of the carbon-germanium bond, which is stable in air, has driven continued investigation. sigmaaldrich.com The 1970s saw a surge in interest in organogermanium compounds, partly due to their potential biological activities. wikipedia.org In recent years, the focus has shifted towards their application in materials science and as versatile reagents in organic synthesis, particularly in cross-coupling reactions where they can offer unique selectivity. nih.govmdpi.com

Structural Significance of Chloromethylmethyldichlorogermane within Halogenated Organogermanes

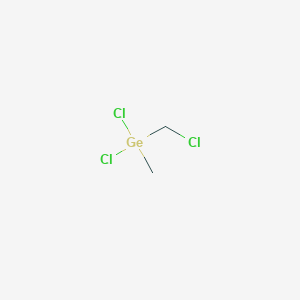

This compound, with the chemical formula ClCH₂Ge(CH₃)Cl₂, holds a distinct position within the family of halogenated organogermanes. Its structure is characterized by a central germanium atom bonded to a chloromethyl group, a methyl group, and two chlorine atoms. This specific arrangement of substituents imparts a unique combination of reactivity to the molecule.

Research Landscape and Potential as a Fundamental Chemical Entity for Advanced Studies

While extensive research on this compound itself is not widely documented in publicly available literature, its potential as a fundamental building block in organogermanium chemistry is significant. Its structure suggests several avenues for advanced studies.

One of the most promising areas is its use as a precursor for the synthesis of novel heterocyclic systems containing germanium. The bifunctional nature of the molecule, with two reactive chloro-germanium bonds, allows for the construction of cyclic and polymeric structures. For instance, reactions with diols or diamines could lead to the formation of new germacyclic compounds with potential applications in materials science or as ligands in catalysis.

Moreover, the chloromethyl group offers a site for post-synthetic modification. This allows for the attachment of various functional groups, which could be used to tune the electronic and steric properties of the resulting organogermanium compounds. This versatility makes this compound a valuable tool for the systematic study of structure-property relationships in organogermanium chemistry.

Properties of this compound

| Property | Value |

| Molecular Formula | C₂H₅Cl₃Ge |

| Molecular Weight | 208.06 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 145-147 °C |

| Density | 1.62 g/cm³ |

Structure

2D Structure

Properties

IUPAC Name |

dichloro-(chloromethyl)-methylgermane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5Cl3Ge/c1-6(4,5)2-3/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIWYKGAWNPVGDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Ge](CCl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5Cl3Ge | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30700869 | |

| Record name | Dichloro(chloromethyl)methylgermane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30700869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6727-63-5 | |

| Record name | Dichloro(chloromethyl)methylgermane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30700869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation of Chloromethylmethyldichlorogermane and Its Derivatives

Single-Crystal X-ray Diffraction Analysis for Elucidating Solid-State Architecture

A thorough review of the scientific literature indicates that a single-crystal X-ray diffraction structure for chloromethylmethyldichlorogermane has not yet been reported. However, extensive crystallographic studies on a wide range of organogermanium compounds, including various halide derivatives, have been conducted. paperpublications.org These studies consistently show that tetravalent germanium centers, such as the one in the target molecule, typically adopt a tetrahedral coordination geometry. The characterization of newly synthesized organogermanium compounds often relies on a combination of spectroscopic methods, with single-crystal X-ray diffraction serving as the ultimate confirmation of the molecular structure. paperpublications.org

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Dynamics

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of molecules in solution. paperpublications.org It provides a wealth of information regarding the local chemical environment of individual atoms, their connectivity through chemical bonds, and the dynamic processes occurring within the molecule.

Multi-Nuclear NMR (¹H, ¹³C, etc.) for Detailed Connectivity and Isomerism

While experimental NMR data for this compound are scarce in published literature, its ¹H and ¹³C NMR spectra can be reliably predicted using computational methods. nih.govconicet.gov.arbohrium.comgithub.ioresearchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit two distinct signals. The protons of the methyl group (CH₃) bonded to germanium would produce one signal, while the protons of the chloromethyl group (CH₂Cl) would generate a second. The methyl protons are anticipated to appear as a singlet, with a chemical shift influenced by the electronegativity of the adjacent germanium and chlorine atoms. The chloromethyl protons, also a singlet, would be found at a different chemical shift due to the strong deshielding effect of the directly attached chlorine atom.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum is also predicted to show two signals, corresponding to the two unique carbon environments in the molecule. The carbon of the methyl group and the carbon of the chloromethyl group will have distinct chemical shifts, reflecting their different electronic surroundings.

The following table presents the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on computational models and data from analogous compounds.

| Nucleus | Group | Predicted Chemical Shift (ppm) |

| ¹H | CH₃-Ge | ~1.0-1.5 |

| ¹H | Cl-CH₂-Ge | ~3.0-3.5 |

| ¹³C | C H₃-Ge | ~15-25 |

| ¹³C | Cl-C H₂-Ge | ~40-50 |

Disclaimer: These values are estimations derived from computational prediction software and comparison with related compounds. Actual experimental data may differ.

⁷³Ge NMR Spectroscopy: The germanium-73 (B84798) nucleus is NMR-active, but its observation is challenging due to a low natural abundance and a significant quadrupole moment, which can lead to broad signals. researchgate.netresearchgate.net The chemical shift of ⁷³Ge is highly sensitive to the nature of the substituents. In the case of this compound, the three electronegative chlorine atoms are expected to have a pronounced effect on the ⁷³Ge resonance compared to simpler tetraalkylgermanes. electronicsandbooks.com

Advanced 2D NMR Techniques for Complex Structural Assignment (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR experiments are powerful tools for establishing the complete bonding framework of a molecule by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment maps out proton-proton (¹H-¹H) coupling networks. In this compound, the protons of the methyl and chloromethyl groups are isolated from each other by the germanium atom, so no cross-peaks would be observed in a COSY spectrum.

HSQC (Heteronuclear Single Quantum Coherence): This technique identifies direct, one-bond correlations between protons and the carbons to which they are attached. An HSQC spectrum of the title compound would display two cross-peaks: one linking the methyl protons to the methyl carbon, and a second correlating the chloromethyl protons with the chloromethyl carbon.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Bonding Characterization

Vibrational spectroscopy, which includes both Infrared (IR) and Raman techniques, serves as a molecular fingerprinting tool by probing the vibrational energy levels of a molecule. paperpublications.orgresearchgate.net These methods are highly effective for identifying functional groups and characterizing the nature of chemical bonds.

Analysis of Germanium-Carbon and Germanium-Halogen Vibrational Modes

Although a complete experimental vibrational analysis of this compound is not available, the characteristic frequencies of Germanium-Carbon (Ge-C) and Germanium-Chlorine (Ge-Cl) bonds have been well-documented for other organogermanium compounds. researchgate.net Furthermore, computational chemistry offers a reliable means of predicting these vibrational modes. smu.edu

The table below outlines the expected frequency ranges for the key vibrational modes in this compound.

| Bond | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopy |

| Ge-C | Stretching | 550 - 650 | IR, Raman |

| Ge-Cl | Stretching | 350 - 450 | IR, Raman |

| C-H | Stretching (in CH₃ and CH₂Cl) | 2800 - 3000 | IR, Raman |

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry) for Redox Behavior and Electron Transfer Pathways

Electrochemical methods, such as cyclic voltammetry (CV), are employed to investigate the redox properties of a molecule, providing information on its oxidation and reduction potentials and the stability of the resulting species.

While specific CV data for this compound is not found in the literature, studies on analogous germanium(IV) and germanium(II) halide complexes offer a strong basis for predicting its electrochemical behavior. nih.govkcl.ac.ukresearchgate.net

Research on Ge(IV) chlorometallate complexes using cyclic voltammetry in solvents like dichloromethane (B109758) reveals two distinct and irreversible reduction events. nih.govkcl.ac.uk These processes are assigned to the sequential reduction of the germanium center:

Ge(IV) + 2e⁻ → Ge(II)

Ge(II) + 2e⁻ → Ge(0)

As a Ge(IV) species, this compound is anticipated to follow a similar reduction pathway. The potentials at which these reductions occur will be modulated by the electronic influence of the methyl and chloromethyl groups. The identity of the halide is also a critical factor, with reduction potentials generally becoming less cathodic (easier to reduce) in the order Cl < Br < I for related germanium halide complexes. nih.govkcl.ac.uk

Advanced Surface-Sensitive Spectroscopies (e.g., XPS, EELS, XANES) for Electronic Structure and Surface Interactions

Advanced surface-sensitive spectroscopic techniques, including X-ray Photoelectron Spectroscopy (XPS), Electron Energy Loss Spectroscopy (EELS), and X-ray Absorption Near-Edge Structure (XANES), are indispensable tools for probing the electronic structure and surface interactions of materials. While specific research applying these techniques directly to this compound is not extensively available in publicly accessible literature, the principles of these methods and data from related germanium compounds allow for a foundational understanding of how such analyses would be approached and what information could be gleaned.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a powerful technique for determining the elemental composition and chemical states of atoms on a material's surface. thermofisher.com By irradiating a sample with X-rays and measuring the kinetic energy of emitted core-level electrons, one can deduce the binding energy of these electrons, which is characteristic of the element and its chemical environment.

For a molecule like this compound, XPS would be instrumental in analyzing the germanium (Ge), chlorine (Cl), and carbon (C) core levels. The binding energy of the Ge 3d electrons, for instance, is highly sensitive to its oxidation state and the nature of its bonded ligands. In elemental germanium, the Ge 3d5/2 peak is typically observed around 29.3 eV. thermofisher.com When germanium is oxidized, this binding energy shifts to higher values. For example, in GeO, the Ge 3d5/2 peak is found at approximately 30.9 eV, and in GeO2, it shifts further to about 32.5 eV. thermofisher.com

In this compound, the germanium atom is bonded to two chlorine atoms, a methyl group, and a chloromethyl group. The electronegative chlorine atoms would withdraw electron density from the germanium atom, leading to a significant positive chemical shift in the Ge 3d binding energy compared to elemental germanium. The precise binding energy would provide insight into the electronic environment of the Ge center. Deconvolution of the high-resolution C 1s spectrum would be expected to yield distinct peaks corresponding to the carbon in the methyl (-CH3) group and the more electron-deficient carbon in the chloromethyl (-CH2Cl) group due to the influence of the adjacent chlorine atom.

Interactive Table: Representative XPS Binding Energies for Germanium Compounds

| Chemical State | Ge 2p3/2 Binding Energy (eV) | Ge 3d5/2 Binding Energy (eV) |

| Ge (elemental) | 1217.3 | 29.3 |

| GeO | 1218.0 | 30.9 |

| GeO₂ | 1220.2 | 32.5 |

This table presents typical binding energies for elemental germanium and its common oxides, which serve as a reference for interpreting the chemical shifts in more complex organogermanium compounds. Data sourced from Thermo Fisher Scientific. thermofisher.com

X-ray Absorption Near-Edge Structure (XANES)

XANES spectroscopy provides detailed information about the local geometric and electronic structure of an absorbing atom. uu.nlwikipedia.org By tuning the X-ray energy across an absorption edge of an element (e.g., the Ge K-edge or L-edge), transitions of core electrons to unoccupied states are induced. The resulting spectrum exhibits features that are characteristic of the absorbing atom's oxidation state, coordination geometry, and the nature of its chemical bonds. washington.edu

For this compound, the Ge K-edge XANES spectrum would be particularly informative. The energy position of the absorption edge is directly related to the oxidation state of the germanium atom; a higher oxidation state results in a shift of the edge to higher energy. washington.edu The pre-edge features in the spectrum can reveal details about the coordination environment. For instance, the intensity and shape of pre-edge peaks are sensitive to the symmetry of the germanium site. uu.nl Analysis of the XANES spectrum would allow for the determination of the formal oxidation state of germanium and provide insights into the tetrahedral coordination environment created by the chlorine and carbon ligands.

Electron Energy Loss Spectroscopy (EELS)

EELS is a technique often performed in a transmission electron microscope (TEM) that probes the electronic structure of a material by analyzing the energy loss of electrons that have passed through a thin sample. While no specific EELS studies on this compound are readily available, the technique offers complementary information to XPS and XANES. EELS can provide information on elemental composition, plasmonic excitations, and interband transitions. For organometallic compounds, EELS could potentially be used to study the valence electron excitations and provide further details on the bonding and electronic properties.

Reactivity and Mechanistic Investigations of Chloromethylmethyldichlorogermane

Nucleophilic Reactions and Cleavage Mechanisms involving the Germanium Center

The germanium atom in chloromethylmethyldichlorogermane is electron-deficient due to the strong electron-withdrawing effect of the two directly attached chlorine atoms. This renders the germanium center a primary site for nucleophilic attack. Nucleophilic substitution reactions at the germanium atom typically proceed via the displacement of one or both chloride ions, which are good leaving groups. utexas.edu

The mechanism of these substitutions often follows a bimolecular nucleophilic substitution (SN2) pathway. In this concerted, single-step mechanism, the incoming nucleophile attacks the germanium center, forming a transient pentacoordinate transition state. utexas.edu Simultaneously, a germanium-chlorine bond breaks, leading to the departure of the chloride ion. The reaction rate is dependent on the concentration of both the organogermanium substrate and the nucleophile.

A second potential site for nucleophilic attack is the carbon atom of the chloromethyl (-CH₂Cl) group. youtube.com This reaction would be analogous to standard nucleophilic substitutions on alkyl halides. youtube.com The relative reactivity of the Ge-Cl versus the C-Cl bond towards a given nucleophile depends on several factors, including the nature of the nucleophile (hard vs. soft) and the reaction conditions. Strong, hard nucleophiles like hydroxides or alkoxides tend to favor attack at the more electropositive germanium center.

Cleavage of the Ge-C bond by a nucleophile is also possible, although generally more difficult than the cleavage of Ge-Cl bonds. Such reactions typically require very strong nucleophiles or specific reaction conditions that favor the breaking of the more stable carbon-germanium linkage.

Table 1: Examples of Nucleophilic Substitution Reactions on this compound

| Nucleophile (Nu⁻) | Reagent Example | Expected Product at Ge Center | Expected Product at CH₂Cl Group |

| Hydroxide (OH⁻) | Sodium Hydroxide (NaOH) | (Chloromethyl)methylgermanediol | Not typically formed |

| Alkoxide (RO⁻) | Sodium Methoxide (NaOCH₃) | (Chloromethyl)dimethoxymethylgermane | Methoxymethyl(methyl)dichlorogermane |

| Amide (R₂N⁻) | Lithium Diisopropylamide (LDA) | (Chloromethyl)bis(diisopropylamino)methylgermane | Not typically formed |

| Iodide (I⁻) | Sodium Iodide (NaI) | (Chloromethyl)diiodomethylgermane | Iodomethyl(methyl)dichlorogermane |

| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | (Chloromethyl)dicyanomethylgermane | Cyanomethyl(methyl)dichlorogermane |

Electrophilic Reactivity Profiles of the Germanium Atom and Chlorine Ligands

The primary electrophilic site in this compound is the germanium atom. Its electrophilicity is a direct consequence of the polarization of the Ge-Cl bonds, where the high electronegativity of chlorine withdraws electron density from the germanium. This makes the germanium atom susceptible to attack by a wide array of nucleophiles, as detailed in the previous section.

The chlorine ligands, while contributing to the electrophilicity of the germanium center, are not themselves electrophilic. Instead, they function as leaving groups during nucleophilic substitution reactions. youtube.com In the context of electrophilic reactivity, one might consider reactions with strong Lewis acids. A Lewis acid could coordinate to one of the chlorine atoms, enhancing its leaving group ability and further increasing the electrophilicity of the germanium center, thereby facilitating nucleophilic attack.

The carbon atoms in the methyl and chloromethyl groups are generally not considered electrophilic, with the exception of the carbon in the C-Cl bond, which is susceptible to nucleophilic attack as previously mentioned.

Radical Reactions and Photo-induced Processes of Organogermanium Compounds

Organogermanium compounds can participate in radical reactions, often initiated by ultraviolet (UV) light or chemical radical initiators. nih.gov For this compound, several radical pathways are conceivable.

Homolytic Cleavage of the Ge-C Bond: Irradiation with UV light can induce the homolytic cleavage of the germanium-carbon bonds. Given the presence of two different carbon substituents (methyl and chloromethyl), this could lead to the formation of a dichloromethylgermyl radical (•Ge(CH₃)Cl₂) and a chloromethyl radical (•CH₂Cl), or a (chloromethyl)dichlorogermyl radical (•Ge(CH₂Cl)Cl₂) and a methyl radical (•CH₃). The relative likelihood of these cleavage events depends on the respective bond dissociation energies.

Homolytic Cleavage of the C-Cl Bond: The carbon-chlorine bond in the chloromethyl group can also be cleaved homolytically under photolytic or radical conditions to generate a methyl(methyl)dichlorogermyl radical (Cl₂Ge(CH₃)CH₂•) and a chlorine radical (Cl•). researchgate.net

Hydrogen Atom Abstraction: A highly reactive radical species in the reaction mixture could abstract a hydrogen atom from the methyl group, leading to the formation of a (chloromethyl)dichlorogermyl)methyl radical (Cl₂(CH₂Cl)GeCH₂•).

These radical intermediates are highly reactive and can participate in a variety of subsequent reactions, including dimerization, reaction with solvents, or addition to unsaturated bonds. youtube.com The free-radical halogenation of alkanes provides a well-understood analogy for these processes, involving initiation, propagation, and termination steps. youtube.com

Ligand Exchange and Functional Group Transformation Strategies on this compound

Ligand exchange is a fundamental reaction for modifying organometallic compounds. youtube.com In this compound, the two chlorine atoms attached to the germanium are the most labile ligands and can be readily exchanged for other functional groups. rsc.org This provides a versatile strategy for synthesizing a wide range of derivatives.

These transformations are typically achieved by reacting the parent compound with an appropriate nucleophilic reagent, often a salt of the desired ligand. Common ligand exchange reactions include:

Halogen Exchange (Finkelstein-type reaction): Treatment with metal halides like NaI or AgF can replace the chloro ligands with iodo or fluoro ligands, respectively.

Alkoxylation/Aryloxylation: Reaction with alcohols or phenols, often in the presence of a base to deprotonate the hydroxyl group, yields germyl (B1233479) ethers.

Amination: Reaction with primary or secondary amines can displace the chloride ions to form germanium-nitrogen bonds.

Thiolation: Thiols or their corresponding thiolates react to form germyl thioethers.

These reactions are often driven by the formation of a stable salt byproduct, such as sodium chloride, which precipitates from the reaction mixture and drives the equilibrium forward. nih.gov The coordination number of the germanium atom can change during these reactions, particularly if the incoming ligand is bulky. nih.gov

Detailed Mechanistic Pathways of Organogermanium Transformations

While specific catalytic reactions employing this compound are not widely documented, its structure suggests potential for participation in various transition-metal-catalyzed processes, such as cross-coupling reactions. In a hypothetical palladium-catalyzed cross-coupling reaction with an organometallic reagent (e.g., a Grignard or organolithium reagent), the mechanism would likely involve a catalytic cycle.

Table 2: Hypothetical Catalytic Cycle for Cross-Coupling

| Step | Process | Description |

| 1 | Oxidative Addition | The low-valent palladium(0) catalyst inserts into the Ge-Cl bond of this compound, forming a Pd(II) intermediate. |

| 2 | Transmetalation | The organometallic coupling partner transfers its organic group to the palladium center, displacing a halide. |

| 3 | Reductive Elimination | The two organic groups on the palladium center couple and are eliminated, forming a new C-Ge bond and regenerating the Pd(0) catalyst. |

The intermediates in such a cycle would be organopalladium(II) species. The efficiency and viability of such a reaction would depend heavily on the relative rates of the competing steps and the stability of the intermediates.

Non-catalytic reactions of this compound are primarily the nucleophilic substitution and ligand exchange reactions discussed previously. The mechanisms of these reactions can be investigated through kinetic studies.

For nucleophilic substitution at the germanium center, the reaction can proceed through two limiting mechanisms:

Associative (A) or SN2-type Mechanism: This is a two-step process involving the formation of a stable or transient pentacoordinate intermediate. The rate is dependent on both the substrate and the nucleophile. youtube.com

Dissociative (D) or SN1-type Mechanism: This is a two-step process where the rate-determining step is the slow, unimolecular dissociation of a chloride ion to form a tricoordinate germyl cation intermediate. This is then rapidly attacked by the nucleophile. The rate is primarily dependent on the substrate concentration. youtube.comyoutube.com

Kinetic studies, such as measuring the reaction rate as a function of reactant concentrations, can help elucidate which mechanism is operative. For substitutions at a tetrahedral germanium center like in this compound, an associative or SN2-like pathway is generally more common than a dissociative one, which would require the formation of a high-energy, unstable germyl cation. The choice of solvent can also influence the reaction mechanism and rate; polar solvents may stabilize charged intermediates and transition states.

Theoretical and Computational Studies of Chloromethylmethyldichlorogermane and Organogermanium Systems

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis (e.g., Ge-C and Ge-Cl Bond Character)

Quantum chemical calculations, primarily using Density Functional Theory (DFT) and ab initio methods like Møller-Plesset perturbation theory (MP2), are instrumental in elucidating the electronic structure and the nature of bonding in organogermanium halides. rsc.org For analogous molecules like methyltrichlorogermane and dichlorodimethylgermane, these calculations provide detailed information on bond lengths, bond angles, and charge distributions.

The bonding in these compounds is predominantly covalent, governed by the interactions of germanium's 4s and 4p valence orbitals with the orbitals of carbon and chlorine. nih.gov The Ge-C and Ge-Cl bonds exhibit significant polarity due to the differences in electronegativity between germanium (2.01), carbon (2.55), and chlorine (3.16). This polarity is quantifiable through methods like Natural Bond Orbital (NBO) analysis, which calculates the partial atomic charges on each atom. In methyltrichlorogermane, the germanium atom carries a significant positive charge, while the chlorine atoms are strongly negative, and the carbon atom is slightly negative. This charge distribution highlights the electron-withdrawing nature of the chlorine atoms.

The character of the Ge-C and Ge-Cl bonds can be further analyzed through the electron density at the bond critical points. researchgate.net Computational studies on related organohalides show that the strength and length of these bonds are influenced by factors such as steric hindrance and hyperconjugation. wikipedia.org For instance, the replacement of a chlorine atom with a methyl group leads to a slight elongation of the remaining Ge-Cl bonds and a change in the bond angles around the central germanium atom to accommodate the bulkier methyl group.

Below is a table of typical calculated bond lengths and angles for methyltrichlorogermane (CH₃GeCl₃), which serves as a model for the local environment around the germanium atom in chloromethylmethyldichlorogermane. These values are generally in good agreement with experimental data obtained from techniques like gas-phase electron diffraction (GED). nih.govnist.gov

| Parameter | Calculated Value (CH₃GeCl₃) | Reference Method |

|---|---|---|

| Ge-Cl Bond Length | ~2.15 Å | DFT/B3LYP |

| Ge-C Bond Length | ~1.90 Å | DFT/B3LYP |

| Cl-Ge-Cl Bond Angle | ~107° | DFT/B3LYP |

| Cl-Ge-C Bond Angle | ~112° | DFT/B3LYP |

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. chemrxiv.org For this compound, the most significant conformational flexibility arises from the rotation around the Ge-C bond of the chloromethyl group (-CH₂Cl).

The potential energy surface (PES) maps the energy of the molecule as a function of its geometry. arxiv.org For the rotation around the Ge-CH₂Cl bond, the PES would show energy minima corresponding to staggered conformations and energy maxima for eclipsed conformations. The staggered conformations, which minimize steric repulsion between the chlorine atom on the methyl group and the other substituents on the germanium atom (a methyl group and two chlorine atoms), are expected to be the most stable.

Computational methods can map this PES by systematically rotating the dihedral angle and calculating the energy at each step. wikipedia.org The energy difference between the most stable (lowest energy) and least stable (highest energy) conformers represents the rotational barrier. For related methyl-substituted germanes and silanes, these barriers are typically in the range of a few kcal/mol.

| Conformation (Ge-CH₂Cl rotation) | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Staggered (Anti) | 0 (Reference) | Lowest energy, sterically favored. |

| Eclipsed | ~3-5 (Estimated) | Highest energy, transition state for rotation. |

Prediction of Reaction Pathways, Transition States, and Reaction Energetics

Computational chemistry is a powerful tool for exploring the mechanisms of chemical reactions, including identifying transition states and calculating activation energies. ibm.com For this compound, two primary types of reactions can be computationally investigated: nucleophilic substitution at the chloromethyl group and hydrolysis at the Ge-Cl bonds.

Nucleophilic Substitution: The chloromethyl group is susceptible to nucleophilic attack (an Sₙ2 reaction), where a nucleophile displaces the chloride ion. researchgate.netnih.gov Theoretical calculations can model this process by mapping the reaction coordinate. The potential energy diagram would show the reactants, a transition state with a pentacoordinate carbon atom, and the products. researchgate.net The energy of this transition state determines the activation energy and, consequently, the reaction rate.

Hydrolysis: The Ge-Cl bonds are susceptible to hydrolysis, a reaction that proceeds via nucleophilic attack of water on the germanium atom. Computational studies on the hydrolysis of related chlorosilanes and other organometallic halides show that the reaction can proceed through a stepwise or concerted mechanism, often involving one or more water molecules to facilitate proton transfer. Calculations can determine the structures of intermediates and transition states, providing a detailed mechanistic pathway and the associated energy barriers.

| Reaction Type | Key Computational Predictions | Relevance |

|---|---|---|

| Sₙ2 at -CH₂Cl | Transition state structure, activation energy barrier. | Predicts reactivity towards functionalization. |

| Hydrolysis of Ge-Cl | Intermediates, transition states, role of solvent. | Understands stability in aqueous media and precursor chemistry. |

Spectroscopic Property Simulations and Comparative Analysis with Experimental Data

Theoretical calculations can simulate various types of spectra, which can then be compared with experimental data to confirm the structure and assignments of vibrational modes.

Vibrational Spectroscopy (IR and Raman): DFT calculations are widely used to compute the harmonic vibrational frequencies of molecules. These calculated frequencies correspond to the fundamental vibrational modes, such as Ge-Cl stretching, Ge-C stretching, CH₃ rocking, and CH₂ wagging. While the absolute calculated frequencies are often higher than experimental values due to the harmonic approximation and basis set limitations, uniform scaling factors can be applied to achieve excellent agreement. nih.gov The simulation also provides the intensities of IR and Raman bands, aiding in the interpretation of experimental spectra.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted using quantum chemical calculations, typically employing the GIAO (Gauge-Including Atomic Orbital) method. By calculating the magnetic shielding tensors for ¹H, ¹³C, and even ⁷³Ge, one can predict the chemical shifts in the NMR spectrum. These predictions are invaluable for assigning peaks in experimentally obtained spectra to specific atoms within the molecule.

Below is a table showing representative calculated vibrational frequencies for key stretching modes in analogous methylchlorogermanes.

| Vibrational Mode | Calculated Frequency Range (cm⁻¹, Scaled) | Associated Functional Group |

|---|---|---|

| C-H Stretch | 2950-3050 | -CH₃ and -CH₂Cl |

| Ge-C Stretch | 600-700 | Ge-CH₃ and Ge-CH₂Cl |

| Ge-Cl Stretch | 400-450 | -GeCl₂ |

| C-Cl Stretch | 700-750 | -CH₂Cl |

Research Applications of Chloromethylmethyldichlorogermane and Its Derivatives

Role in Advanced Organic Synthesis as a Versatile Synthetic Building Block

Organogermanium compounds, including derivatives of chloromethylmethyldichlorogermane, have emerged as valuable building blocks in modern organic synthesis. nih.gov Historically, their application in transition-metal-catalyzed cross-coupling reactions was limited due to lower reactivity compared to other organometallic reagents. wikipedia.org However, recent studies have unveiled unique reactivity modes, establishing organogermanes as chemoselective and orthogonal coupling partners. nih.gov

The key to their enhanced utility lies in alternative activation pathways beyond traditional methods. nih.gov For instance, an electrophilic aromatic substitution (SEAr)-type mechanism allows for the activation of the carbon-germanium bond under specific catalytic conditions. wikipedia.orgacs.org This approach has enabled transformations where the organogermanium moiety is more reactive than other established coupling partners like boronic acids, esters, and silanes. nih.govacs.org

This unique reactivity offers a strategic advantage in the synthesis of highly functionalized molecules. nih.gov It allows for orthogonal functionalization, where different reactive groups on a molecule can be addressed selectively by choosing the appropriate catalyst system. wikipedia.org For example, under palladium nanoparticle catalysis, organogermanes can be coupled efficiently while other cross-coupling partners remain intact. acs.org Conversely, traditional homogeneous palladium catalysis can functionalize other groups preferentially over the germanium functionality. acs.org

The development of new catalytic methods, such as those employing cobalt for the functionalization of alkynylgermanes, has further expanded the synthetic chemist's toolkit. nih.gov These mild and efficient reactions provide access to a wide array of unsaturated organogermanes, which are valuable intermediates in organic synthesis. nih.gov

Precursor Chemistry for Advanced Materials Research

The distinct chemical properties of this compound and related organogermanium compounds make them ideal precursors for the synthesis of advanced materials.

Organogermanium compounds serve as monomers in the synthesis of polymers with unique properties. The reactivity of the germanium-chlorine and germanium-carbon bonds in this compound allows for various polymerization strategies. For example, germylenes, which are divalent germanium species, can react with p-benzoquinones to form polymers in high yields. paperpublications.org

Organometallic polymers with germanium in the backbone, such as polygermanes, exhibit interesting electronic properties. paperpublications.org These materials are typically semiconductors, and their conductivity can be enhanced by doping with small amounts of oxidizing agents like antimony pentafluoride (SbF5), iron(III) chloride (FeCl3), or nitrosonium tetrafluoroborate (B81430) (NOBF4). paperpublications.org The study of organogermanium polymerization processes contributes to a deeper understanding of the structure-property relationships in these materials.

Germanium is a key material in the semiconductor and optoelectronics industries. crystran.comyoutube.com Organogermanium precursors, such as this compound derivatives, play a crucial role in the fabrication of germanium-containing thin films and nanostructures. For instance, tetraethylgermanium is used for the chemical vapor deposition of germanium dioxide. alfa-chemistry.com

Recent research has focused on developing new heteroleptic germanium precursors for atomic layer deposition (ALD) of high-quality germanium dioxide (GeO2) thin films. nih.gov These precursors are designed to have high volatility and controlled reactivity, enabling the precise, layer-by-layer growth of thin films with desirable electronic properties. nih.gov

Furthermore, germanium is being explored for applications in next-generation optoelectronic devices. arxiv.orgaps.org Alloying tin-based perovskites with germanium has been shown to enhance structural stability and improve charge carrier transport properties in solar cells. wikipedia.org The ability to tune the bandgap of these materials by incorporating germanium opens up possibilities for optimizing their performance in various optoelectronic applications. wikipedia.org

Organogermanium compounds are instrumental in the synthesis of germanium nanocrystals and microclusters. acs.org Thermolysis of organogermanium oxide sol-gel polymers, derived from precursors like organotrichlorogermanes, yields germanium oxide-embedded germanium nanocrystals. acs.org The organic substituent on the germanium precursor influences the sol-gel reaction and the thermal behavior of the resulting polymer, affecting the size and properties of the final nanocrystals. acs.org

Colloidal synthesis routes provide another avenue for producing germanium nanocrystals with well-defined structures. rsc.org These methods allow for the formation of crystalline nanoclusters of germanium, as well as multimetallic clusters containing germanium and other metals or semi-metals. rsc.org The study of these germanium-containing clusters is crucial for understanding fundamental bonding between metals and semi-metals and for developing new nanomaterials with tailored properties. rsc.org

Catalysis: Organogermanium Compounds as Catalysts or Ligands in Catalytic Systems

While historically underutilized, organogermanium compounds are gaining recognition for their potential in catalysis, both as catalysts themselves and as ligands for catalytically active metals. nih.gov Their unique electronic properties and reactivity patterns offer advantages over traditional catalysts.

Recent studies have demonstrated the effectiveness of mononuclear organogermanium(IV) compounds as Lewis acid catalysts. rsc.org For example, certain diphenylgermanium(IV) complexes have shown superior catalytic activity in the [3+2] cycloaddition reaction between sodium azide (B81097) and various nitriles to form 5-substituted-1H-tetrazoles. rsc.org These organogermanium catalysts offer the benefits of being based on a less toxic main group element and can operate under solvent-free conditions with high product yields. rsc.org

The design of the ligand framework around the germanium center is crucial for tuning its catalytic activity. nih.gov Polydentate ligands can be used to stabilize low-valent germanium species (germylenes), which can act as analogs of transition metals in catalysis. nih.gov The structure of the ligand can influence whether a monoliganded germylene or a hypercoordinated bis-liganded germanium complex is formed, thereby controlling the reaction pathway. nih.gov

Furthermore, the orthogonal reactivity of organogermanes has been harnessed in catalytic systems. acs.org In gold catalysis, for instance, organogermanes have proven to be more reactive than silanes or boronic esters, enabling selective transformations. acs.org

Bioinorganic Research: Exploration of Germanium-Containing Ligands for Chemical Probes (excluding biological activity/trials)

In the field of bioinorganic chemistry, there is a growing interest in developing novel chemical probes to study biological systems. Germanium-containing ligands are being explored for this purpose due to the unique properties of the germanium atom. The design and synthesis of these ligands are focused on creating molecules that can selectively interact with biological targets. researchgate.net

The development of germanium and tin complexes with N-alkoxy thioamide ligands serves as an example of the synthesis of new coordination compounds that could potentially be adapted for bioinorganic applications. nih.gov The synthesis involves reacting germanium bis(trimethylsilyl)amide with the corresponding N-alkoxy thioamide ligands. nih.gov The resulting homoleptic complexes, where a central germanium atom is chelated by two bidentate ligands, are well-characterized. nih.gov

While the primary focus of such research is often on materials science, the synthetic methodologies and the understanding of the coordination chemistry of germanium with various organic ligands provide a foundation for designing germanium-based chemical probes. The ability to systematically modify the ligand structure allows for the fine-tuning of the electronic and steric properties of the resulting complex, which is a key aspect in the development of targeted molecular probes.

Future Research Directions and Emerging Trends in Chloromethylmethyldichlorogermane Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The advancement of organogermanium chemistry is intrinsically linked to the development of efficient and environmentally benign synthetic methods. Traditional routes often rely on stoichiometric reactions with moisture-sensitive reagents. nih.gov However, recent research is shifting towards more sustainable catalytic approaches.

Future efforts will likely concentrate on:

Catalytic Routes: Expanding the use of transition metal catalysis, particularly with earth-abundant metals like cobalt, to achieve highly efficient and chemoselective synthesis of functionalized organogermanes. nih.gov This includes exploring novel catalytic cycles that can tolerate a wider range of functional groups.

Direct Synthesis: Investigating direct synthesis methods that bypass the need for pre-functionalized starting materials. Photocatalytic approaches, for instance, have shown promise in the direct formation of complex organic molecules and could be adapted for organogermanium compounds. nih.gov

Eco-Friendly Procedures: The development of synthetic procedures in aqueous media or using biodegradable solvents will be a key trend. researchgate.net This aligns with the broader goals of green chemistry to reduce the environmental impact of chemical synthesis.

A comparative look at traditional versus emerging synthetic strategies highlights the move towards sustainability:

| Synthetic Strategy | Description | Advantages | Challenges |

| Traditional Methods | Often involve reactions like Grignard or Wurtz-Fittig couplings with germanium halides. wikipedia.orgwikipedia.orgmasterorganicchemistry.comyoutube.comyoutube.comresearchgate.netkhanacademy.org | Well-established and versatile for creating a variety of organogermanium compounds. | Can generate significant stoichiometric byproducts and may require harsh reaction conditions. wikipedia.org |

| Emerging Catalytic Methods | Employ transition metal catalysts to facilitate cross-coupling and other bond-forming reactions. nih.govacs.orgresearchgate.netnih.gov | High efficiency, selectivity, and potential for using less reactive precursors under milder conditions. nih.gov | Catalyst cost and sensitivity can be a factor; catalyst recovery and reuse are important for sustainability. |

Exploration of Unprecedented Reactivity and Complex Transformation Pathways

Understanding the fundamental reactivity of chloromethylmethyldichlorogermane is crucial for unlocking its synthetic potential. While its reactivity can be inferred from related organosilicon compounds, dedicated studies are needed to elucidate its unique chemical behavior.

Key areas for future exploration include:

Nucleophilic Substitution: Detailed kinetic and mechanistic studies on the substitution reactions at the germanium center will provide a deeper understanding of its electrophilicity and the influence of the chloromethyl group. This knowledge is vital for designing controlled and selective transformations.

Complex Transformations: Investigating the participation of this compound in more complex, multi-step reaction cascades. This could lead to the efficient one-pot synthesis of intricate germanium-containing architectures.

Orthogonal Reactivity: Exploring the orthogonal reactivity of the Ge-Cl and C-Cl bonds within the molecule. Recent studies on other organogermanes have shown that they can act as chemoselective and orthogonal coupling partners, a concept that could be extended to this compound. acs.orgresearchgate.netnih.gov

Design and Synthesis of Advanced Functional Materials with Tailored Properties

This compound is a promising precursor for a new generation of advanced materials with unique optical, electronic, and mechanical properties.

Future research in this area will likely focus on:

Germanium-Containing Polymers: The synthesis of novel polygermanes and germanium-containing block copolymers is a rapidly developing field. europa.eueuropa.eu These polymers have potential applications in nanotechnology, including nanolithography and photonics. europa.eu this compound can serve as a key monomer in polymerization reactions, such as those based on Wurtz-type couplings, to create high-molecular-weight polymers with a germanium backbone. researchgate.net

Hybrid Organic-Inorganic Materials: This compound is an ideal building block for creating hybrid materials where the organic and inorganic components are linked at the molecular level. udel.edursc.orgmdpi.comhelsinki.firesearchgate.net These materials can exhibit synergistic properties, combining the processability of polymers with the thermal and mechanical stability of inorganic networks.

Thin Film Deposition: Organogermanium halides are valuable precursors for the deposition of germanium-containing thin films via techniques like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD). These films have applications in microelectronics and optoelectronics.

The properties and potential applications of materials derived from this compound are summarized below:

| Material Type | Precursor Role of this compound | Potential Properties | Potential Applications |

| Polygermanes | Monomer in polymerization reactions. | Unique electronic and photophysical properties. europa.eu | Nanolithography, photonics, nanoelectronics. europa.eu |

| Hybrid Materials | Cross-linking agent or component of the inorganic phase. | Enhanced thermal stability, tunable refractive index, novel electronic properties. udel.edursc.orgmdpi.com | Coatings, sensors, catalysts. |

| Thin Films | Volatile precursor for vapor deposition techniques. | Semiconductor properties, high refractive index. | Microelectronics, optoelectronics, photovoltaics. |

Interdisciplinary Research Frontiers and Computational Chemistry Advancements

The future of this compound chemistry will be heavily influenced by interdisciplinary collaborations and the increasing power of computational tools.

Interdisciplinary Collaborations: The unique properties of germanium-containing materials will drive collaborations between chemists, materials scientists, physicists, and engineers. These partnerships will be essential for translating fundamental chemical discoveries into functional devices and technologies.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods will play a critical role in:

Predicting Reactivity: Modeling reaction pathways and transition states to predict the outcome of reactions and guide the design of new synthetic strategies.

Understanding Mechanisms: Elucidating complex reaction mechanisms at the molecular level, providing insights that are often difficult to obtain through experimental methods alone.

Designing Materials: Simulating the properties of new materials before they are synthesized, accelerating the discovery of materials with desired functionalities.

The synergy between experimental and computational approaches will be a hallmark of future research in this area, enabling a more rational and efficient exploration of the vast chemical space offered by this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for Chloromethylmethyldichlorogermane, and how can factorial design optimize reaction yield?

- Methodological Approach :

- Utilize factorial experimental design to systematically vary parameters (e.g., temperature, catalyst concentration, stoichiometric ratios) and identify interactions affecting yield. For example, a 2³ factorial design could explore temperature (25°C vs. 60°C), catalyst loading (0.5 mol% vs. 2 mol%), and solvent polarity (toluene vs. THF).

- Monitor reaction progress via gas chromatography-mass spectrometry (GC-MS) and characterize products using NMR (¹H, ¹³C, and ⁷³Ge NMR) to confirm structural integrity .

- Data Table :

| Parameter | Low Level | High Level | Observed Yield (%) |

|---|---|---|---|

| Temperature (°C) | 25 | 60 | 45 → 72 |

| Catalyst (mol%) | 0.5 | 2 | 58 → 85 |

| Solvent | Toluene | THF | 62 → 78 |

Q. Which spectroscopic techniques are most effective for characterizing this compound’s molecular structure?

- Methodological Approach :

- Raman spectroscopy is critical for identifying Ge-Cl and Ge-C vibrational modes (200–500 cm⁻¹).

- X-ray crystallography resolves bond angles and distances, particularly the Ge–Cl (2.10–2.15 Å) and Ge–C (1.93–1.97 Å) bonds.

- 73Ge NMR detects electronic environments around germanium, with shifts typically between -50 to +200 ppm .

Advanced Research Questions

Q. How can computational modeling (DFT/MD) predict this compound’s reactivity in organogermanium synthesis?

- Methodological Approach :

- Perform density functional theory (DFT) calculations to map transition states for Ge–Cl bond cleavage, a key step in nucleophilic substitutions.

- Validate simulations against experimental kinetic data (e.g., activation energy ΔG‡ ≈ 85–100 kJ/mol).

- Integrate molecular dynamics (MD) to simulate solvent effects on reaction pathways .

Q. How should researchers resolve contradictions in reported reactivity data (e.g., divergent hydrolysis rates)?

- Methodological Approach :

- Conduct multi-method validation : Compare kinetics under controlled humidity (5% vs. 50% RH) using UV-Vis spectroscopy and pH titration .

- Analyze impurities via HPLC-MS ; trace water or residual chloride ions may accelerate hydrolysis.

- Reconcile discrepancies by revisiting theoretical assumptions (e.g., steric effects from methyl vs. chloromethyl groups) .

Q. What theoretical frameworks guide the study of this compound’s electronic properties?

- Methodological Approach :

- Apply Ligand Field Theory to explain ligand (Cl⁻, CH₃⁻) effects on germanium’s d-orbital splitting.

- Cross-reference XPS data (Ge 3d binding energy ≈ 32–34 eV) with computational charge distribution maps.

- Correlate Lewis acidity (via Gutmann-Beckett method) with catalytic activity in cross-coupling reactions .

Methodological Considerations

-

Handling Data Contradictions :

-

Safety and Waste Management :

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.